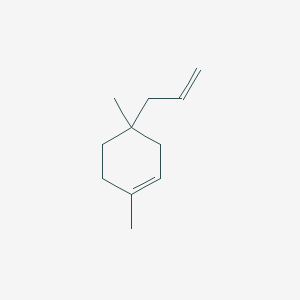
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and prop-2-en-1-yl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . Another method includes the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
In industrial settings, the compound can be produced via large-scale cyclization reactions using geranyl pyrophosphate. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity.
化学反应分析
Types of Reactions
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated derivatives.
科学研究应用
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, found in citrus oils.
Cyclohexenone: A widely used building block in organic synthesis.
Aristolochene: A sesquiterpene with a similar cyclohexene structure.
Uniqueness
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
属性
CAS 编号 |
65390-52-5 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
1,4-dimethyl-4-prop-2-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-4-7-11(3)8-5-10(2)6-9-11/h4-5H,1,6-9H2,2-3H3 |
InChI 键 |
IKGMKNGLCHALAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


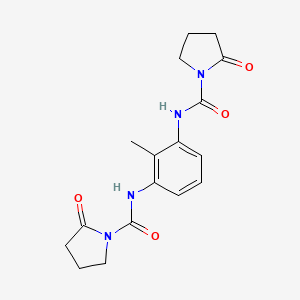
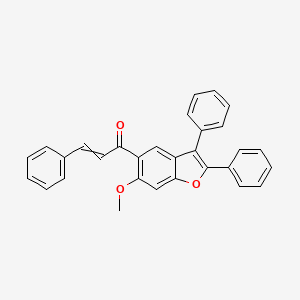
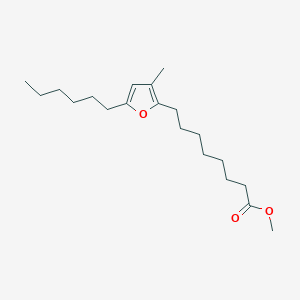
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
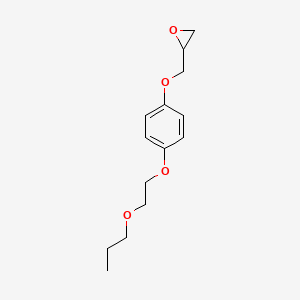
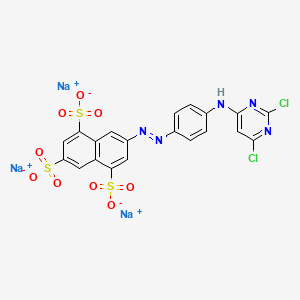
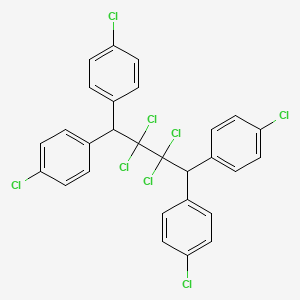
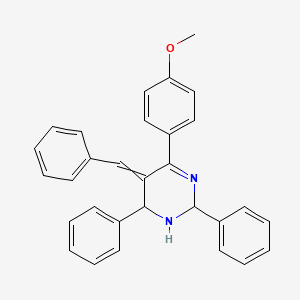
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)


